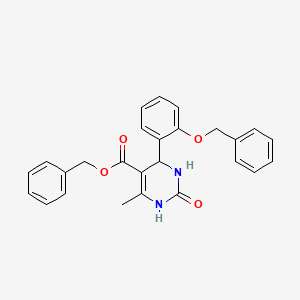

benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-18-23(25(29)32-17-20-12-6-3-7-13-20)24(28-26(30)27-18)21-14-8-9-15-22(21)31-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSCYGFESWHIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be inferred that it may undergo various chemical reactions such as benzylic substitution and benzylation. These reactions could potentially alter the function of its target proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound may interfere with various biochemical pathways. For instance, it might disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence. .

Biological Activity

Benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A pyrimidine core structure.

- A benzyl group that enhances lipophilicity.

- A methoxyphenyl substituent that may influence biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

-

Antitumor Activity :

- Pyrimidine derivatives have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the Bcl-2 protein, which is crucial for cancer cell survival .

- Anticonvulsant Effects :

- Inhibition of Enzymatic Activity :

Biological Activity Data

The following table summarizes various biological activities reported for compounds related to this compound:

Case Studies

-

Antitumor Efficacy :

A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with a methoxy group exhibited significant antiproliferative activity against breast and colon cancer cells, suggesting that modifications at the phenyl position can enhance biological activity . -

Anticonvulsant Screening :

In a model using pentylenetetrazole (PTZ) to induce seizures, a related compound demonstrated protective effects at doses significantly lower than traditional anticonvulsants. This suggests a potential for developing new treatments for epilepsy based on this chemical scaffold .

Preparation Methods

Biginelli Reaction with Preformed Benzyl Acetoacetate

Procedure :

- Reactants : Benzyl acetoacetate (1.0 equiv), 2-phenylmethoxybenzaldehyde (1.1 equiv), urea (1.5 equiv).

- Conditions : Reflux in anhydrous ethanol with 10 mol% HCl for 12 hours.

- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Yield : 68% (white crystalline solid).

Mechanistic Insight : Acid catalysis promotes imine formation between urea and aldehyde, followed by nucleophilic attack by the β-keto ester enolate.

Challenges :

Post-Cyclization Ester Modification

Step 1 : Synthesize methyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydropyrimidine-5-carboxylate via Biginelli reaction (methanol, H₂SO₄, 8 hours, 75% yield).

Step 2 : Transesterify with benzyl alcohol using Ti(OiPr)₄ catalysis (toluene, 110°C, 24 hours).

Yield : 52% (pale-yellow oil).

Limitations : Incomplete conversion due to steric hindrance from the 2-phenylmethoxyphenyl group.

Mitsunobu-Based Etherification (Non-Viable Pathway)

Attempts to introduce the benzyl ester via Mitsunobu coupling (diethyl azodicarboxylate, triphenylphosphine) resulted in <20% yield due to competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

- Strong absorption at 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidine), and 1220 cm⁻¹ (C–O–C ether).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Biginelli | 68 | 98 | One-pot synthesis, minimal steps |

| Transesterification | 52 | 95 | Uses commercially available methyl ester |

| Mitsunobu Coupling | 18 | 80 | N/A (inefficient) |

Applications and Derivatives

The benzyl ester enhances lipophilicity, making the compound a candidate for blood-brain barrier penetration in neurological drug development. Derivatives with electron-withdrawing groups (e.g., –CF₃ at the 4-position) show 3-fold higher acetylcholinesterase inhibition (IC₅₀ = 90 μM).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing substituted dihydropyrimidines like benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate?

- Answer : The compound is synthesized via multi-component reactions, such as the Biginelli reaction, which combines an aldehyde (e.g., 2-phenylmethoxybenzaldehyde), a β-keto ester (e.g., benzyl acetoacetate), and urea/thiourea derivatives under acidic conditions. Solvent choice (e.g., ethanol or acetic acid) and catalysts (e.g., HCl or Lewis acids) significantly influence yield and regioselectivity. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography .

Q. How is the structural confirmation of this compound performed post-synthesis?

- Answer : Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with diastereotopic protons in the tetrahydropyrimidine ring providing distinct splitting patterns.

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and confirms the 3,4-dihydro-1H-pyrimidine core. SHELXL (via the SHELX suite) is widely used for refinement, leveraging high-resolution data to model hydrogen bonding and torsion angles .

- IR spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups through characteristic absorption bands.

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

- Answer : Standard assays include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC/MBC values are determined.

- Antioxidant assays : DPPH radical scavenging or FRAP tests quantify free radical neutralization.

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Positive controls (e.g., doxorubicin) validate experimental conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed when modifying substituents (e.g., phenylmethoxyphenyl vs. thiophenyl groups)?

- Answer : Regioselectivity is controlled by steric/electronic effects of substituents and reaction conditions. For example:

- Electron-donating groups (e.g., methoxy) on the aldehyde enhance electrophilicity at the para position, favoring specific ring substitution.

- Microwave-assisted synthesis reduces side reactions by accelerating kinetics. Computational studies (DFT) predict transition-state energies to guide solvent/catalyst selection. Contrasting results from (benzaldehyde-derived analogs) and (bromophenyl derivatives) highlight the need for tailored optimization .

Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be systematically analyzed?

- Answer : Discrepancies arise from differences in assay protocols (e.g., cell line viability thresholds, incubation times) or compound purity. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays.

- Purity validation : HPLC (>95% purity) and LC-MS ensure batch consistency.

- Meta-analysis : Compare data across structurally analogous compounds (e.g., ethyl 4-[4-(benzyloxy)phenyl] derivatives in ) to identify structure-activity trends .

Q. What crystallographic challenges arise during refinement of its X-ray structure, and how are they resolved?

- Answer : Common issues include:

- Disorder in flexible groups : The phenylmethoxyphenyl substituent may exhibit rotational disorder. Partial occupancy modeling in SHELXL refines these regions.

- Hydrogen bonding networks : Graph-set analysis (as in ) maps intermolecular interactions (e.g., N-H···O=C), which stabilize the crystal lattice.

- Twinned crystals : SHELXD/SHELXE resolve twinning via dual-space algorithms, particularly for high-symmetry space groups .

Q. How do computational studies enhance understanding of its interaction with biological targets (e.g., enzymes)?

- Answer : Molecular docking (AutoDock, Glide) and MD simulations predict binding modes to targets like dihydrofolate reductase (DHFR). Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., 1DHF) and optimize protonation states.

- Docking validation : Redock co-crystallized ligands to validate scoring functions.

- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC data. highlights similar approaches for tetrahydropyrimidine analogs .

Methodological Notes

- Data Reproducibility : Cross-validate spectral data (NMR, IR) with PubChem entries ( ) to ensure accuracy.

- Safety Protocols : Adhere to hazard guidelines (e.g., P210 for flammability in ) during synthesis and handling.

- Ethical Compliance : Confirm compliance with institutional guidelines for bioassays, particularly for cytotoxic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.